molecular formula C19H29N3O3 B5648734 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide

Cat. No. B5648734
M. Wt: 347.5 g/mol
InChI Key: YVQKFHCLVJGYFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include cyclization, N-alkylation, and incorporation of isosteric groups to achieve the desired structural features. For instance, Feskov et al. (2019) designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the synthetic approach to creating analogues of piperidine, piperazine, and morpholine, which demonstrated increased size and conformational flexibility compared to parent heterocycles (Feskov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide has been characterized using techniques like X-ray diffraction. These studies reveal the conformational properties and geometric parameters critical for their biological activity. Naveen et al. (2015) reported the X-ray diffraction study of a similar compound, showcasing its crystalline structure and the interactions within it (Naveen et al., 2015).

Chemical Reactions and Properties

Compounds with the piperidine and isoxazole motifs engage in various chemical reactions, including nucleophilic substitutions and cycloadditions, contributing to their versatility in synthetic chemistry. For example, Yu et al. (2009) explored the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which could be further modified through oxidation and derivatization, highlighting the chemical reactivity of such compounds (Yu et al., 2009).

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13-17(14(2)25-21-13)7-4-10-20-18(23)15-8-11-22(12-9-15)19(24)16-5-3-6-16/h15-16H,3-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQKFHCLVJGYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylcarbonyl)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-4-piperidinecarboxamide

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